molecular formula C12H17NOS B13558560 N-[4-(4-sulfanylbutyl)phenyl]acetamide

N-[4-(4-sulfanylbutyl)phenyl]acetamide

Cat. No.: B13558560
M. Wt: 223.34 g/mol
InChI Key: WSYCTQXIDPHUDJ-UHFFFAOYSA-N
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Description

N-[4-(4-sulfanylbutyl)phenyl]acetamide is an organic compound with the molecular formula C12H17NOS It is characterized by the presence of a sulfanylbutyl group attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-sulfanylbutyl)phenyl]acetamide typically involves the reaction of 4-(4-sulfanylbutyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-(4-sulfanylbutyl)aniline and acetic anhydride.

    Reaction Conditions: The reaction is conducted in the presence of a base, such as pyridine, at a temperature of around 60-70°C.

    Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-sulfanylbutyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted acetamides depending on the nucle

Properties

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

N-[4-(4-sulfanylbutyl)phenyl]acetamide

InChI

InChI=1S/C12H17NOS/c1-10(14)13-12-7-5-11(6-8-12)4-2-3-9-15/h5-8,15H,2-4,9H2,1H3,(H,13,14)

InChI Key

WSYCTQXIDPHUDJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CCCCS

Origin of Product

United States

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